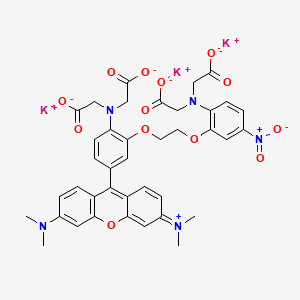Rhod-5N
CAS No.:
Cat. No.: VC16609031
Molecular Formula: C39H36K3N5O13
Molecular Weight: 900.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C39H36K3N5O13 |
|---|---|
| Molecular Weight | 900.0 g/mol |
| IUPAC Name | tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-nitrophenoxy]ethoxy]-N-(carboxylatomethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate |
| Standard InChI | InChI=1S/C39H39N5O13.3K/c1-40(2)24-6-9-27-31(16-24)57-32-17-25(41(3)4)7-10-28(32)39(27)23-5-11-29(42(19-35(45)46)20-36(47)48)33(15-23)55-13-14-56-34-18-26(44(53)54)8-12-30(34)43(21-37(49)50)22-38(51)52;;;/h5-12,15-18H,13-14,19-22H2,1-4H3,(H3-,45,46,47,48,49,50,51,52);;;/q;3*+1/p-3 |
| Standard InChI Key | JLZGTFWLMRDWKD-UHFFFAOYSA-K |
| Canonical SMILES | CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)[O-])CC(=O)[O-])OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+] |
Introduction
Chemical and Physical Properties of Rhod-5N
Molecular Structure and Formulation
Rhod-5N exists in two primary forms: a potassium salt (C₃₉H₃₆K₃N₅O₁₃) and an acetoxymethyl (AM) ester derivative . The potassium salt has a molecular weight of 900.0 g/mol and features a rhodamine backbone modified with carboxylate groups for calcium binding . The AM ester form (C₅₁H₅₆BrN₅O₁₁) is cell-permeant, enabling intracellular delivery, where esterases hydrolyze it to release the active Rhod-5N .
Solubility and Stability
-
Potassium salt: Soluble in water, with recommended storage at -20°C to maintain stability .
-
AM ester: Soluble in dimethyl sulfoxide (DMSO) and stable at -20°C for up to one month .
Table 1 summarizes key chemical properties:
Spectral Characteristics
Mechanism of Action and Calcium Binding Dynamics
Fluorescence Activation
Rhod-5N is non-fluorescent in the absence of divalent cations but undergoes a conformational change upon binding Ca²⁺, resulting in a 50- to 100-fold increase in fluorescence intensity. The binding equilibrium follows a 1:1 stoichiometry, described by the dissociation constant:
pH and Ionic Strength Dependencies
Applications in Biological Research
Monitoring Calcium in High-Concentration Compartments
Rhod-5N’s low affinity makes it ideal for measuring calcium in the endoplasmic reticulum (ER), where concentrations range from 100 µM to 1 mM . High-affinity indicators like Fura-2 (Kd = 145 nM) saturate in these environments, whereas Rhod-5N provides linear responses to calcium fluctuations .
Skeletal Muscle Calcium Dynamics
In frog skeletal muscle fibers, Rhod-5N demonstrated a slower signal decay compared to furaptra, a high-speed calcium indicator . The full duration at half-maximum (FDHM) of Rhod-5N’s fluorescence change exceeded that of furaptra by 36–53%, suggesting kinetic limitations in tracking rapid calcium transients . Additionally, Rhod-5N signals exhibited time-dependent amplitude declines, likely due to intracellular redistribution or compartmentalization .
Marine Biology Applications
Rhod-5N has been validated for calcium measurements in seawater, offering a practical tool for studying calcification in marine organisms . Its insensitivity to high NaCl concentrations (up to 0.7 M) prevents artifactual quenching, a common issue with other probes .
Comparative Analysis with Other Low-Affinity Calcium Indicators
Performance in Kinetic Assays
A comparative study of low-affinity indicators (OGB-5N, Fluo-5N, fura-5N, Rhod-5N, Mag-fluo-4) in skeletal muscle revealed that only Mag-fluo-4 matched furaptra’s kinetic fidelity . Rhod-5N’s FDHM was consistently prolonged, and its signal stability deteriorated over time, limiting its utility in dynamic systems .
Affinity and Dynamic Range
Table 2 compares Rhod-5N with other probes:
Rhod-5N’s higher Kd provides a broader dynamic range (10 µM – 1 mM) but sacrifices temporal resolution .
Practical Considerations for Experimental Use
Sample Preparation Guidelines
-
Stock solutions: Dissolve Rhod-5N potassium salt in water at 10 mM, aliquot, and store at -20°C .
-
Loading cells: Use Rhod-5N AM at 5–10 µM in culture medium, incubating for 30–60 minutes .
Artifact Mitigation
-
Photobleaching: Minimize exposure to excitation light to preserve signal integrity.
-
Compartmentalization: Use pluronic acids with AM esters to reduce dye aggregation .
Future Directions and Innovations
Engineering Improved Variants
Modifying Rhod-5N’s carboxylate groups could enhance its retention in specific organelles or reduce pH sensitivity. For example, replacing labile esters with polyethylene glycol (PEG) chains might improve cytosolic retention.
Multiplex Imaging Platforms
Pairing Rhod-5N with green-emitting probes (e.g., Fluo-4) could enable simultaneous monitoring of calcium in multiple compartments, though spectral overlap must be carefully characterized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume